![molecular formula C14H13ClN6OS B2956291 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide CAS No. 2034557-64-5](/img/structure/B2956291.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13ClN6OS and its molecular weight is 348.81. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The triazolopyrazine derivatives, including our compound of interest, have been synthesized and evaluated for their antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . For instance, a related compound exhibited superior antibacterial activities with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin .
Medicinal Chemistry Building Blocks
The triazolopyrazine nucleus serves as a versatile building block in medicinal chemistry. It has been used to create focused small molecule libraries that are essential for the development of new therapeutic agents . These libraries provide a platform for further derivatization and discovery of novel receptor agonists and antagonists.
Energetic Materials Design
Triazolopyrazine derivatives have been explored for their potential in designing next-generation energetic materials. These materials are crucial for various applications, including military and space exploration. The sensitivity and performance of these materials can be tuned by altering the kind or site of the substituent groups .
Semiconductor Properties
Compounds with a triazolopyrazine core have been studied for their basic optical, electrochemical, and semiconductor properties . These properties are significant for applications in electronic devices and materials science .
Antimicrobial Agents
The synthesis of triazolopyrazine derivatives has led to the discovery of new antimicrobial agents. These agents are designed to combat multidrug-resistant pathogens, which pose a significant challenge in healthcare .
Pharmacological Potentials
Triazoles, including triazolopyrazines, exhibit a wide range of pharmacological activities. They are present in drugs that address a variety of conditions such as fungal infections, depression, hypertension, epilepsy, and more . The triazole nucleus is a central structural component in these drug classes, highlighting its importance in pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met/VEGFR-2 signaling pathways . These pathways are involved in cell proliferation and angiogenesis. By inhibiting these pathways, the compound can reduce the growth and spread of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties .
Result of Action
The compound has been shown to have significant antiproliferative activities against various cancer cell lines . In particular, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells .
properties
IUPAC Name |
5-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c15-11-2-1-10(23-11)14(22)18-9-3-5-20(7-9)12-13-19-17-8-21(13)6-4-16-12/h1-2,4,6,8-9H,3,5,7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUBQILAVPQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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